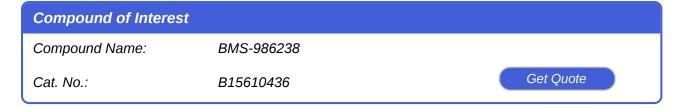


An In-depth Technical Guide to the Discovery and Development of BMS-986238

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of **BMS-986238**, a second-generation macrocyclic peptide inhibitor of the programmed death-ligand 1 (PD-L1).

Executive Summary

BMS-986238 is an investigational, orally bioavailable, macrocyclic peptide developed by Bristol Myers Squibb in collaboration with PeptiDream that potently inhibits the PD-1/PD-L1 immune checkpoint pathway.[1][2] It represents a significant advancement over first-generation peptide inhibitors by incorporating a novel design strategy to extend its plasma half-life, thereby improving its pharmacokinetic profile.[1][3] BMS-986238 is currently being evaluated for the treatment of various cancers. While much of the detailed clinical data remains proprietary, this guide synthesizes the available public information to provide a thorough understanding of its development.

Discovery and Optimization

The development of **BMS-986238** arose from the need to overcome the pharmacokinetic limitations of earlier macrocyclic peptide PD-L1 inhibitors, such as BMS-986189.[3] While the first-generation compounds demonstrated potent in vitro activity, they were subject to rapid clearance in clinical settings, resulting in a short half-life that limited their therapeutic efficacy and necessitated frequent dosing.[1][4]



The key innovation in the design of **BMS-986238** was the incorporation of a human serum albumin (HSA) binding motif.[1][4] This was achieved by attaching a C18 fatty di-acid chain to the macrocyclic peptide core via a polyethylene glycol (PEG) linker.[5] This modification allows **BMS-986238** to reversibly bind to circulating albumin, a long-lived plasma protein, which significantly extends the drug's half-life and systemic exposure.[1][4] This strategy has been successfully employed in other peptide therapeutics to improve their pharmacokinetic properties.[5]

Data Presentation

The following tables summarize the available quantitative data for **BMS-986238**. It is important to note that detailed clinical data is not yet publicly available.

Table 1: In Vitro and Preclinical Data

Parameter	Value/Description	Species/System	Source(s)
Target	Programmed Death- Ligand 1 (PD-L1)	Human	[3][5]
Binding Affinity (Kd)	Low picomolar affinity	In vitro	[3]
Mechanism of Action	Blocks the interaction between PD-1 and PD-L1	In vitro	[1][4]
Half-life (t1/2)	> 19 hours	Rat, Cynomolgus Monkey	[3][5]
Oral Bioavailability	Promising oral bioavailability demonstrated in preclinical studies	Preclinical	[3][5]

Table 2: Clinical Trial Information



Parameter	Description	
Phase 1 Clinical Trial (Healthy Volunteers)	ISRCTN17572332: A study to assess the safety, tolerability, and pharmacokinetics of single oral and intravenous doses of BMS-986238. This study was terminated early due to internal development decisions unrelated to safety concerns.[6]	
Phase 1 Clinical Trial (Cancer Patients)	NCT0668458: A study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of BMS-986238. This trial was recently completed.[5]	
Clinical Efficacy and Safety Data	Detailed results from the Phase 1 clinical trials are not yet publicly available.	

Experimental Protocols

Detailed experimental protocols for the characterization of **BMS-986238** have not been fully disclosed. However, based on standard practices for this class of molecules, the following are representative methodologies for key experiments.

4.1 PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the ability of a compound to inhibit the interaction between PD-1 and PD-L1.

- Materials:
 - Recombinant human PD-1 protein (e.g., with a His-tag)
 - Recombinant human PD-L1 protein (e.g., with an Fc-tag)
 - HTRF detection reagents (e.g., Europium cryptate-labeled anti-Fc antibody and d2-labeled anti-His-tag antibody)
 - Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)



- 384-well low-volume white plates
- Test compound (BMS-986238) serially diluted in DMSO

Procedure:

- Dispense test compound dilutions and controls into the assay plate.
- Add a pre-mixed solution of recombinant PD-1 and PD-L1 proteins to each well.
- Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for proteinprotein interaction and inhibitor binding.
- Add the HTRF detection reagents to each well.
- Incubate at room temperature for a further period (e.g., 1-4 hours), protected from light, to allow for the detection antibodies to bind.
- Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at
 620 nm (donor) and 665 nm (acceptor).
- Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
- Fit the data to a dose-response curve to calculate the IC50 value.

4.2 Size-Exclusion Chromatography (SEC) for PD-L1 Dimerization

This method is used to assess whether a small molecule inhibitor induces the dimerization of PD-L1, a known mechanism for some PD-L1 inhibitors.

Materials:

- Recombinant human PD-L1 protein
- Test compound (BMS-986238)
- SEC column (e.g., Superdex 200)

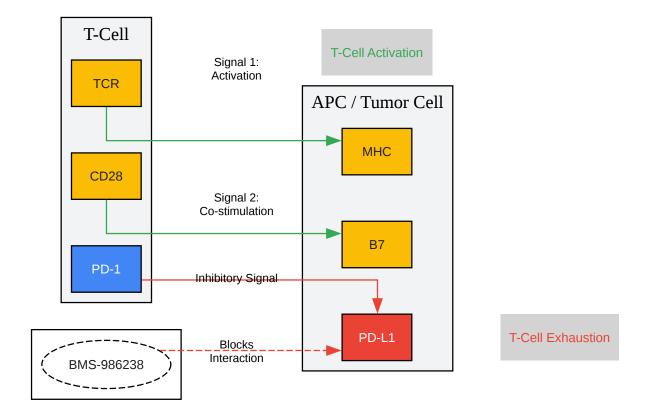


- HPLC or FPLC system with a UV detector
- Running buffer (e.g., PBS)
- Molecular weight standards
- Procedure:
 - Equilibrate the SEC column with the running buffer.
 - Prepare samples of PD-L1 protein alone and PD-L1 protein incubated with an excess of the test compound.
 - Inject the PD-L1 alone sample onto the column and record the chromatogram, monitoring the absorbance at 280 nm.
 - Inject the PD-L1 with test compound sample onto the column and record the chromatogram.
 - Analyze the elution profiles. A shift in the retention time to an earlier elution time for the compound-treated sample compared to the protein alone indicates an increase in the apparent molecular weight, consistent with dimerization.
 - Calibrate the column with molecular weight standards to estimate the size of the protein species.

Mandatory Visualizations

The following diagrams illustrate key aspects of **BMS-986238**'s mechanism of action and development.

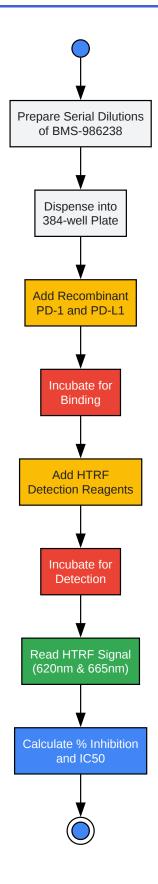




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Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of BMS-986238.

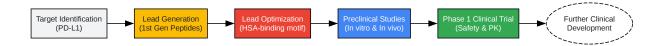




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Caption: A representative experimental workflow for an HTRF-based PD-1/PD-L1 binding assay.



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Caption: Logical relationship of the discovery and development process for BMS-986238.

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